

Introduction: Unveiling a Sterically Influenced Bicyclic Amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-1,4-diazabicyclo[2.2.2]octane
Cat. No.:	B072572

[Get Quote](#)

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a substituted bicyclic diamine that belongs to the well-known family of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. While sharing the core rigid, cage-like structure of its parent compound, the introduction of a methyl group at the C-2 position imparts significant steric and electronic modifications.^[1] This structural alteration is not merely a trivial substitution; it critically influences the molecule's reactivity, rendering it a potent and highly selective tool in modern organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-Methyl-1,4-diazabicyclo[2.2.2]octane**. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique characteristics of this sterically hindered, non-nucleophilic base and catalyst. Unlike its parent, DABCO, the methyl substituent provides a sterically encumbered environment around one of the nitrogen atoms, which is pivotal for achieving high selectivity in reactions where nucleophilic side reactions are a concern.^[1] Its utility spans from facilitating classic condensation reactions to its emerging role in materials science and the synthesis of complex pharmaceutical intermediates.
^{[2][3][4]}

Molecular Structure and Physicochemical Profile

The defining feature of **2-Methyl-1,4-diazabicyclo[2.2.2]octane** is its bicyclic framework, where two nitrogen atoms are held at the bridgehead positions. This conformation locks the lone pair of electrons on the nitrogen atoms in an outward, sterically accessible orientation,

which is fundamental to its high basicity. The methyl group at the C-2 position introduces a chiral center and, more importantly, creates a sterically hindered pocket that modulates the accessibility of the adjacent nitrogen atom.

Caption: Molecular Structure of **2-Methyl-1,4-diazabicyclo[2.2.2]octane**.

Table 1: Physicochemical Properties of **2-Methyl-1,4-diazabicyclo[2.2.2]octane**

Property	Value	Source
IUPAC Name	2-methyl-1,4-diazabicyclo[2.2.2]octane	[1]
CAS Number	1193-66-4	[5]
Molecular Formula	C ₇ H ₁₄ N ₂	[6][7]
Molecular Weight	126.20 g/mol	[6]
Appearance	Colorless or Yellowish liquid	[3]
pKa of Conjugate Acid	~8.8 (Estimated, similar to DABCO)	[8]
SMILES	CC1CN2CCN1CC2	[6][7]
InChI Key	QXKMWFFBWDHDCB-UHFFFAOYSA-N	[1]

Spectroscopic Characterization

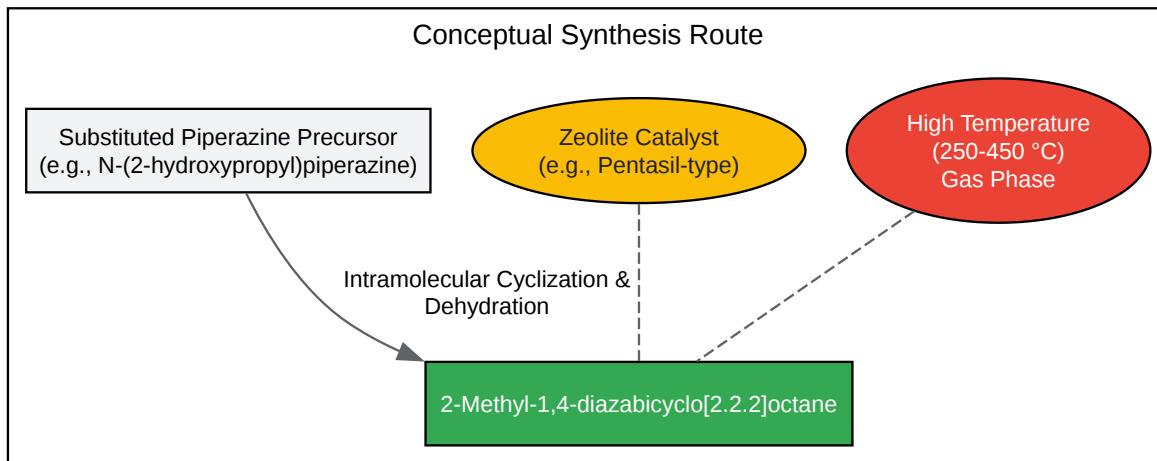
Spectroscopic analysis is crucial for the identification and quality control of **2-Methyl-1,4-diazabicyclo[2.2.2]octane**. While detailed spectral data for this specific derivative is not always published, its expected profile can be reliably predicted based on its structure and data from related compounds.[9][10]

- ¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the methylene protons on the bicyclic cage due to their diastereotopic nature. A distinct doublet or multiplet corresponding to the methyl group would be observed in the aliphatic region. The methine proton at the C-2 position would also appear as a multiplet.

- ^{13}C NMR: The carbon spectrum will display distinct signals for each of the non-equivalent carbon atoms. The methyl carbon will appear at high field, while the carbons of the bicyclic system will resonate in the typical range for aliphatic amines.
- Mass Spectrometry: Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M^+) peak at m/z 126. The fragmentation pattern would likely involve the loss of the methyl group and subsequent ring fragmentation characteristic of the DABCO core. Predicted adducts include $[\text{M}+\text{H}]^+$ at m/z 127.12 and $[\text{M}+\text{Na}]^+$ at m/z 149.10.[\[7\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the $2850\text{-}3000\text{ cm}^{-1}$ region and C-N stretching vibrations around $1000\text{-}1200\text{ cm}^{-1}$. The absence of N-H stretches confirms its tertiary amine nature.

Synthesis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

The synthesis of DABCO and its derivatives typically involves the cyclization of piperazine or its derivatives over a catalyst at elevated temperatures.[\[11\]](#) While specific industrial preparations of the 2-methyl derivative are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established methodologies for related structures. A common approach involves the catalytic cyclization of a substituted piperazine precursor.



[Click to download full resolution via product page](#)

Caption: Conceptual gas-phase synthesis of 2-Methyl-DABCO.

Protocol: Zeolite-Catalyzed Gas-Phase Cyclization

This protocol is a generalized representation based on methods for synthesizing the parent DABCO compound.[\[1\]](#) The choice of a zeolite catalyst is critical as its shape-selective pores can favor the formation of the desired bicyclic structure while minimizing side reactions.

- Catalyst Preparation: Pack a fixed-bed reactor with a pentasil-type zeolite catalyst. Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen) at 400-500 °C for 2-4 hours to remove adsorbed water.
- Reaction Setup: Reduce the reactor temperature to the target range of 300-400 °C.
- Reactant Feed: Vaporize a solution of a suitable precursor, such as N-(2-hydroxypropyl)piperazine, and feed it into the reactor using an inert carrier gas. The precursor choice is crucial as it contains the necessary carbon and nitrogen framework.
- Cyclization: The vaporized precursor passes over the hot zeolite catalyst bed. The acidic sites and confined space within the zeolite pores facilitate an intramolecular cyclization and dehydration reaction to form the bicyclic product.
- Product Collection: The gaseous effluent from the reactor is cooled in a series of condensers to liquefy the product and any unreacted starting material.
- Purification: The collected crude product is purified by fractional distillation under reduced pressure to yield high-purity **2-Methyl-1,4-diazabicyclo[2.2.2]octane**.

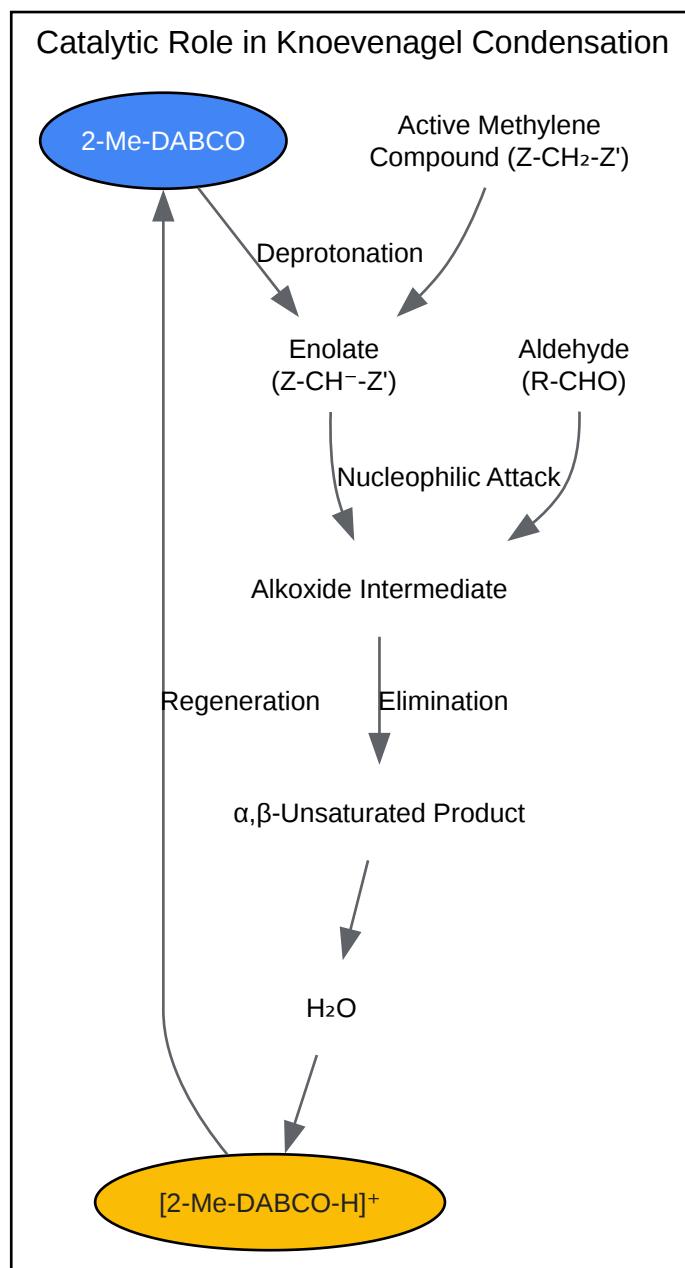
Chemical Reactivity and Core Applications

The versatility of 2-Methyl-DABCO stems from its dual functionality as a strong, sterically hindered base and a bidentate ligand.

As a Non-Nucleophilic Base and Catalyst

The primary application of this compound is as a catalyst and non-nucleophilic base in organic synthesis.[\[1\]](#)[\[2\]](#) Its high basicity allows for efficient deprotonation, while its bulky structure prevents unwanted nucleophilic attacks on electrophilic centers, thereby enhancing reaction selectivity.[\[1\]](#)[\[2\]](#) It is particularly effective in promoting reactions involving carbonyl compounds.
[\[2\]](#)

- Knoevenagel Condensation & Michael Addition: It efficiently catalyzes the condensation of active methylene compounds with aldehydes and ketones, as well as subsequent Michael additions.[2][12]
- Polymer Synthesis: It serves as a key catalyst in the formation of polyurethanes from isocyanates and polyols.[3]
- Acylation and Esterification: It promotes the acylation of alcohols and amines.[2]
- Heterocycle Synthesis: Like its parent compound, it is an effective catalyst for multi-component reactions to build complex heterocyclic frameworks such as xanthenes and pyranoquinolines.[12][13][14]



[Click to download full resolution via product page](#)

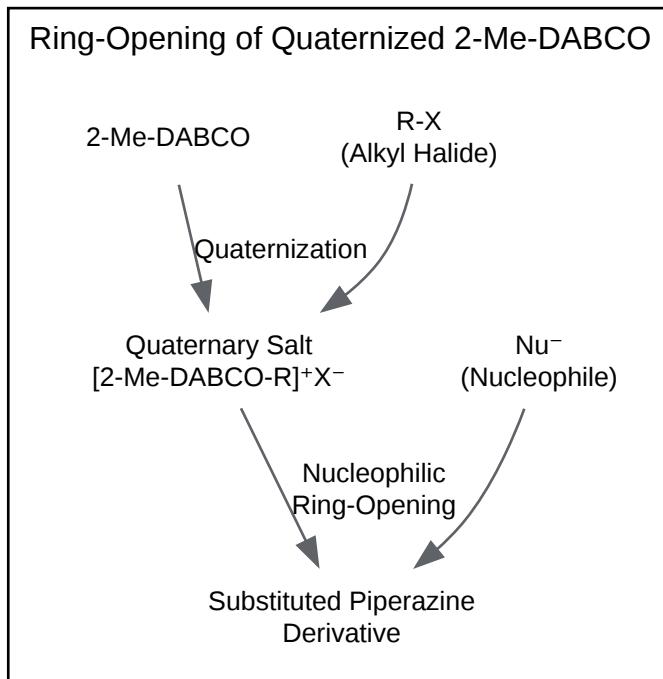
Caption: Catalytic cycle of a 2-Me-DABCO-promoted condensation.

Reactivity of Quaternized Salts: Ring-Opening Reactions

Alkylation of one of the nitrogen atoms in the DABCO framework leads to the formation of quaternary ammonium salts. These salts are valuable synthetic intermediates that can undergo nucleophilic ring-opening reactions to yield functionalized piperazine derivatives.[15][16] This

transformation is a powerful strategy for synthesizing drug-like molecules and other complex piperazines.[17]

- Quaternization: 2-Methyl-DABCO reacts with alkyl halides (e.g., benzyl bromide) to form a mono-quaternary ammonium salt.
- Nucleophilic Attack: In the presence of a nucleophile (e.g., a phenoxide), the quaternary salt undergoes a ring-opening reaction. The nucleophile attacks one of the methylene carbons adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond.[15]
- Product Formation: The reaction yields a 1,4-disubstituted piperazine derivative, a scaffold prevalent in many pharmaceuticals.



[Click to download full resolution via product page](#)

Caption: Synthetic utility via quaternization and ring-opening.

Advanced Applications in Materials and Medicinal Chemistry

The rigid and functionalizable DABCO scaffold is finding increasing use in advanced applications:

- **Antimicrobial Agents:** Long-chain alkylated quaternary DABCO salts have been shown to self-assemble into micelles and exhibit significant antimicrobial and antifungal activity.[18][19]
- **Drug Delivery:** These self-assembling systems can also act as carriers for hydrophobic drugs, enhancing their solubility and bioavailability.[19]
- **Ferroelectric Materials:** The incorporation of chiral DABCO derivatives, such as the protonated form of 2-Methyl-DABCO, into crystal lattices has led to the development of high-temperature enantiomeric molecular ferroelectrics.[4]
- **Coordination Chemistry:** As a bidentate ligand, DABCO and its derivatives can coordinate to metal centers to form metal-organic frameworks (MOFs) and discrete coordination complexes with interesting optical and catalytic properties.[20][21]

Conclusion

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a highly valuable and versatile reagent in chemical science. The strategic placement of a methyl group on the rigid DABCO framework creates a unique steric environment that enhances its utility as a non-nucleophilic base and selective catalyst. Its applications are extensive, ranging from facilitating fundamental organic transformations and polymerizations to its use in the synthesis of medicinally relevant piperazine scaffolds. Furthermore, emerging research highlights its potential in the design of advanced functional materials, including antimicrobials and molecular ferroelectrics. For the modern researcher and drug development professional, a thorough understanding of the properties of 2-Methyl-DABCO provides a powerful tool for achieving selectivity and efficiency in complex chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,4-diazabicyclo[2.2.2]octane | High-Purity RUO [benchchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 2-methyl-1,4-diazabicyclo[2.2.2]octane-1193-66-4-Polyurethane foam amine catalyst. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]
- 4. High-Tc Enantiomeric Ferroelectrics Based on Homochiral Dabco-derivatives (Dabco=1,4-Diazabicyclo[2.2.2]octane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methyl-1,4-diazabicyclo[2.2.2]octane | 1193-66-4 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 2-methyl-1,4-diazabicyclo[2.2.2]octane (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 8. DABCO - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | C8H14N2O2 | CID 598380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE. - Google Patents [patents.google.com]
- 12. DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 15. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Self-assembling systems based on quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane in nutrient broth as antimicrobial agents and carriers for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]
- 21. centaur.reading.ac.uk [centaur.reading.ac.uk]
- To cite this document: BenchChem. [Introduction: Unveiling a Sterically Influenced Bicyclic Amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072572#2-methyl-1-4-diazabicyclo-2-2-2-octane-chemical-properties\]](https://www.benchchem.com/product/b072572#2-methyl-1-4-diazabicyclo-2-2-2-octane-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com